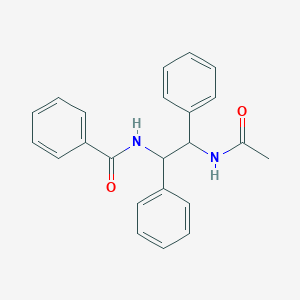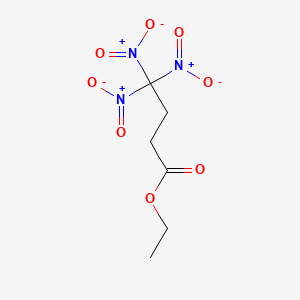
4,4,4-Trinitrobutyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trinitrobutyric acid ethyl ester: is an organic compound with the molecular formula C6H9N3O8 and a molecular weight of 251.1510 g/mol This compound is a derivative of butyric acid, where the hydrogen atoms on the fourth carbon are replaced by nitro groups, and the carboxyl group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trinitrobutyric acid ethyl ester typically involves the nitration of butyric acid derivatives followed by esterification. The nitration process requires careful control of temperature and the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The esterification can be achieved by reacting the nitrated butyric acid with ethanol in the presence of an acid catalyst like concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trinitrobutyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 4,4,4-triaminobutyric acid ethyl ester.
Substitution: Formation of substituted butyric acid derivatives.
Applications De Recherche Scientifique
4,4,4-Trinitrobutyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitro compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of 4,4,4-Trinitrobutyric acid ethyl ester involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can also be hydrolyzed, releasing butyric acid and ethanol, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
- 4,4,4-Trinitrobutyric acid methyl ester
- 4,4,4-Trinitrovaleric acid ethyl ester
- 4,4,4-Trinitropropionic acid ethyl ester
Comparison: 4,4,4-Trinitrobutyric acid ethyl ester is unique due to its specific ester and nitro group configuration, which imparts distinct chemical properties. Compared to its methyl ester counterpart, the ethyl ester has different solubility and reactivity profiles. The valeric and propionic acid derivatives have longer or shorter carbon chains, respectively, affecting their physical and chemical properties .
Propriétés
Numéro CAS |
15421-42-8 |
|---|---|
Formule moléculaire |
C6H9N3O8 |
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
ethyl 4,4,4-trinitrobutanoate |
InChI |
InChI=1S/C6H9N3O8/c1-2-17-5(10)3-4-6(7(11)12,8(13)14)9(15)16/h2-4H2,1H3 |
Clé InChI |
FUAMTTZWZQPBFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
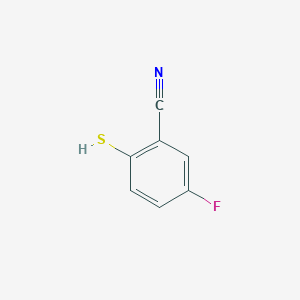
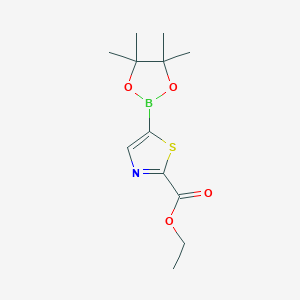


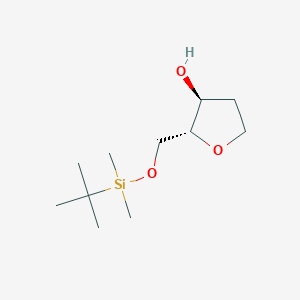

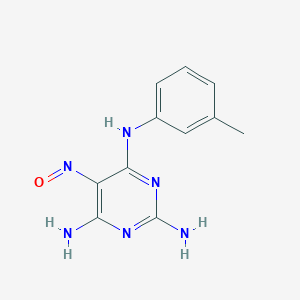

![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)
